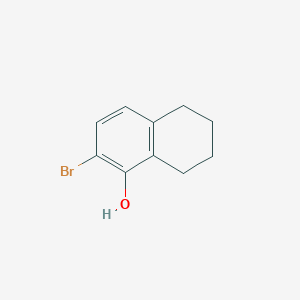












|
REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(NC(C)C)(C)C.[Br:19]N1C(=O)CCC1=O.Cl>ClCCl.CCCCCC.O>[Br:19][C:2]1[CH:3]=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[C:1]=1[OH:11]
|


|
Name
|
|
|
Quantity
|
29.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=2CCCCC12)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
2.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
36.62 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for an additional 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 6.5 h
|
|
Duration
|
6.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
separated the dichloromethane solvent layer
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried the organic extracts over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrated the filtrate in vacuo at ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to produce a clear oil
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate unreacted N-bromosuccinimide
|
|
Type
|
CUSTOM
|
|
Details
|
collected the resulting precipitate
|
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant oil purified by column chromatography on silica gel (elution with 2.5% ethyl acetate/hexane)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=2CCCCC2C=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32.3 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |